molecular formula C12H22N2O2 B13329180 tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Cat. No.: B13329180
M. Wt: 226.32 g/mol
InChI Key: IHTTXKKKRHFNJF-NXEZZACHSA-N
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Description

tert-Butyl (1R,5R)-3,6-diazabicyclo[322]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves the construction of the diazabicyclo nonane core. One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . This process often includes steps such as protection of functional groups, selective reduction, and cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.

    Reduction: Selective reduction can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazabicyclo nonane core can fit into specific binding sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents or stereochemistry.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1

InChI Key

IHTTXKKKRHFNJF-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H](C1)NC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)NC2

Origin of Product

United States

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